4-((3-Chlorobenzylidene)amino)-5-(2-furyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((3-Chlorobenzylidene)amino)-5-(2-furyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a triazole ring, a furyl group, and a chlorobenzylidene moiety, which contribute to its diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Chlorobenzylidene)amino)-5-(2-furyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 3-chlorobenzaldehyde with 4-amino-5-(2-furyl)-4H-1,2,4-triazole-3-thiol under acidic or basic conditions. The reaction is often carried out in the presence of a suitable solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-((3-Chlorobenzylidene)amino)-5-(2-furyl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The chlorobenzylidene moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-((3-Chlorobenzylidene)amino)-5-(2-furyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials with specific chemical functionalities.
Mechanism of Action
The mechanism of action of 4-((3-Chlorobenzylidene)amino)-5-(2-furyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways. The compound’s bioactivity is often attributed to its ability to interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-((3-Fluorobenzylidene)amino)-5-(2-furyl)-4H-1,2,4-triazole-3-thiol
- 4-((3-Bromobenzylidene)amino)-5-(2-furyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
4-((3-Chlorobenzylidene)amino)-5-(2-furyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the chlorobenzylidene moiety, which imparts distinct chemical reactivity and biological activity compared to its fluorinated or brominated analogs. This uniqueness can be leveraged in designing compounds with specific desired properties for various applications.
Properties
Molecular Formula |
C13H9ClN4OS |
---|---|
Molecular Weight |
304.76 g/mol |
IUPAC Name |
4-[(E)-(3-chlorophenyl)methylideneamino]-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C13H9ClN4OS/c14-10-4-1-3-9(7-10)8-15-18-12(16-17-13(18)20)11-5-2-6-19-11/h1-8H,(H,17,20)/b15-8+ |
InChI Key |
QIHKXJMAMVEEJC-OVCLIPMQSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=N/N2C(=NNC2=S)C3=CC=CO3 |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=NN2C(=NNC2=S)C3=CC=CO3 |
solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.